molecular formula C12H16N2O B14472853 3-Amino-1-(2,4,6-trimethylpyridin-3-yl)but-2-en-1-one CAS No. 65653-34-1

3-Amino-1-(2,4,6-trimethylpyridin-3-yl)but-2-en-1-one

Cat. No.: B14472853
CAS No.: 65653-34-1
M. Wt: 204.27 g/mol
InChI Key: NJYMDZVKJJZPOP-UHFFFAOYSA-N
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Description

3-Amino-1-(2,4,6-trimethylpyridin-3-yl)but-2-en-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a pyridine ring substituted with three methyl groups, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,4,6-trimethylpyridin-3-yl)but-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 2,4,6-trimethylpyridine, which is then subjected to a series of reactions to introduce the amino and butenone groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,4,6-trimethylpyridin-3-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Amino-1-(2,4,6-trimethylpyridin-3-yl)but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4,6-trimethylpyridin-3-yl)but-2-en-1-one involves its interaction with specific molecular targets. The amino group and the pyridine ring play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: A precursor in the synthesis of the compound.

    3-Amino-1,2,4-triazole: Another amino-substituted heterocyclic compound with different properties.

    4-Amino-1,2,3-trimethylpyridinium iodide: A related compound with a different substitution pattern.

Uniqueness

3-Amino-1-(2,4,6-trimethylpyridin-3-yl)but-2-en-1-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

65653-34-1

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-amino-1-(2,4,6-trimethylpyridin-3-yl)but-2-en-1-one

InChI

InChI=1S/C12H16N2O/c1-7-5-9(3)14-10(4)12(7)11(15)6-8(2)13/h5-6H,13H2,1-4H3

InChI Key

NJYMDZVKJJZPOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)C=C(C)N)C)C

Origin of Product

United States

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